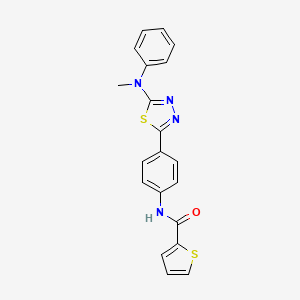

N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-[4-[5-(N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4OS2/c1-24(16-6-3-2-4-7-16)20-23-22-19(27-20)14-9-11-15(12-10-14)21-18(25)17-8-5-13-26-17/h2-13H,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYPJLDITMGNDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Similar Compounds

Compounds with similar structures include those containing thiadiazole or thiophene moieties, such as 2-amino-1,3,4-thiadiazole and thiophene-2-carboxamide derivatives.

These compounds share some chemical properties and reactivity patterns with N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide, but their biological and pharmacological effects may differ.

Uniqueness

This compound is unique due to its specific combination of structural features, which may confer distinct biological activities.

Its ability to interact with specific molecular targets and undergo various chemical reactions sets it apart from other similar compounds.

Biologische Aktivität

N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide is a complex compound that features both thiadiazole and thiophene moieties. These components are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of this compound based on available research findings.

Structural Overview

The compound consists of the following key structural elements:

- Thiadiazole Ring : A five-membered ring containing two nitrogen atoms and one sulfur atom, recognized for its role in various biological activities.

- Thiophene Ring : A five-membered aromatic ring containing sulfur, contributing to the compound's stability and reactivity.

- Carboxamide Group : Enhances solubility and bioactivity through hydrogen bonding capabilities.

Anticancer Activity

Research has demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells.

- Cytotoxicity Studies : The compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), using the MTT assay. The results indicated promising cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin .

Anti-inflammatory Activity

The anti-inflammatory potential of thiophene derivatives has been well-documented. In vitro studies showed that this compound could inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process.

- Inhibition Studies : The compound exhibited significant inhibition of COX enzymes in comparison to standard anti-inflammatory drugs such as diclofenac sodium .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been explored. These compounds have shown effectiveness against various bacterial strains.

- Inhibition Against Pathogens : Studies indicated that similar compounds demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli .

| Pathogen | Minimum Inhibitory Concentration (MIC µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 | |

| Escherichia coli | 15 |

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction mechanisms of this compound with target proteins. These studies suggest that the compound binds effectively to active sites of COX enzymes and tubulin proteins involved in cancer cell proliferation .

Structure-Activity Relationship (SAR)

The structural components of the compound significantly influence its biological activity. The presence of electron-donating groups like methyl on the phenyl ring enhances cytotoxicity by improving binding affinity to target sites .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Thiadiazole derivatives, including N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide, have shown promising anticancer activities. The following table summarizes key findings from various studies regarding their efficacy against different cancer cell lines.

Case Studies

- In vitro Studies : A study investigated the cytotoxic effects of various thiadiazole derivatives on HepG-2 and A-549 cell lines. The results indicated that compounds with thiadiazole rings inhibited cell proliferation significantly more than standard chemotherapeutics like cisplatin .

- Molecular Docking Studies : Molecular docking simulations revealed that the compound binds effectively to dihydrofolate reductase (DHFR), a critical enzyme in cancer metabolism, suggesting a potential pathway for therapeutic intervention .

Antimicrobial Properties

Thiadiazole derivatives are also recognized for their antimicrobial activities. The following table presents findings from studies assessing the antimicrobial efficacy of this compound.

| Study | Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| Escherichia coli | 25 µg/mL | Bactericidal | |

| Staphylococcus aureus | 15 µg/mL | Bacteriostatic | |

| Candida albicans | 30 µg/mL | Antifungal |

Case Studies

- Antibacterial Activity : Research demonstrated that thiadiazole derivatives exhibited significant antibacterial activity against E. coli and S. aureus, with lower MIC values than traditional antibiotics .

- Antifungal Activity : The compound's antifungal properties were assessed against Candida albicans, showing promising results that warrant further exploration into its potential as an antifungal agent .

Anti-inflammatory Applications

The anti-inflammatory potential of thiadiazole derivatives has been explored through various in silico and in vitro studies.

Findings

- Molecular docking studies indicated that this compound could act as a potent inhibitor of lipoxygenase pathways involved in inflammatory responses .

Data Summary

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The thiadiazole ring’s electron-deficient nature facilitates nucleophilic attack at the C-2 and C-5 positions. Key reactions include:

-

Halogen Displacement : Replacement of halogen atoms (e.g., chlorine) at C-5 with amines, alkoxides, or thiols under basic conditions. For example, analogous compounds undergo substitution with 4-methoxybenzylamine to form derivatives with enhanced bioactivity.

-

Thiol Exchange : Mercapto groups (-SH) on the thiadiazole ring react with alkyl halides or aryl halides via nucleophilic aromatic substitution (SNAr). This is critical for introducing sulfanyl or sulfonyl moieties .

Table 1: Representative Nucleophilic Substitution Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Methoxybenzylamine | DMF, 80°C, 12 h | C-5 substituted thiadiazole | 72% | |

| Ethyl chloroacetate | KOH, DMF, RT | Thioester derivative | 65% |

Oxidation:

-

Thiadiazole Ring Oxidation : Under strong oxidants (e.g., H₂O₂), the thiadiazole sulfur atom oxidizes to sulfoxide or sulfone, altering electronic properties and bioactivity.

-

Thiophene Oxidation : The thiophene-2-carboxamide moiety undergoes epoxidation or ring-opening under acidic H₂O₂, generating sulfonic acid derivatives.

Reduction:

-

Nitro Group Reduction : Aryl nitro substituents (if present) are reduced to amines using Pd/C or Fe/HCl, enabling further functionalization .

Hydrolysis Reactions

-

Amide Hydrolysis : The carboxamide group hydrolyzes under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield thiophene-2-carboxylic acid and the corresponding amine.

-

Thiadiazole Ring Opening : Prolonged exposure to strong bases (e.g., NaOH) cleaves the thiadiazole ring, forming thiourea intermediates .

Equation :

Electrophilic Aromatic Substitution

The phenyl and thiophene rings undergo electrophilic substitution:

-

Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the para position of the phenyl ring.

-

Nitration : HNO₃/H₂SO₄ mixture yields nitro derivatives, which are precursors for amine functionalities .

Cycloaddition and Heterocycle Formation

The thiadiazole core participates in cycloaddition reactions:

-

1,3-Dipolar Cycloaddition : Reacts with nitrile oxides or azides to form fused bicyclic systems (e.g., thiadiazolo[3,2-b] triazoles) .

-

Knoevenagel Condensation : Reacts with arylidene malononitriles to form pyridine-thiadiazole hybrids, enhancing π-conjugation .

Table 2: Cycloaddition Reaction Examples

| Reactant | Conditions | Product | Application | Source |

|---|---|---|---|---|

| 2-(4-Methoxybenzylidene)malononitrile | Reflux, DMF | Pyridine-thiadiazole derivative | Anticancer leads |

Metal Coordination

The thiadiazole nitrogen and carboxamide oxygen act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with enhanced stability and bioactivity. Such complexes are studied for their antitumor and antimicrobial properties .

Key Mechanistic Insights

Q & A

Q. What are the standard synthetic routes for preparing N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole core. For example, cyclization of thiocarbazide intermediates in acetonitrile under reflux (1–3 minutes) generates the thiadiazole ring . Subsequent coupling with thiophene-2-carboxamide derivatives is achieved via amide bond formation using carbodiimide-based coupling agents. Yield optimization (e.g., 27–76%) requires precise control of reaction stoichiometry, solvent polarity (e.g., dichloromethane/ethyl acetate gradients for column chromatography), and temperature . Low yields in cyclization steps may be mitigated by substituting DMF with iodine/triethylamine to promote sulfur elimination .

Q. How is structural confirmation of this compound performed, and what analytical techniques are critical?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming substituent positions. For instance, aromatic protons in the phenyl and thiophene rings appear as multiplet signals (δ 7.28–7.82 ppm), while methyl groups on nitrogen resonate as singlets (δ 2.95 ppm) .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., observed 301.1379 vs. calculated 301.1369 for a related thiadiazole-thiophene hybrid) .

- Elemental Analysis : Confirms purity and stoichiometry (e.g., C, H, N, S percentages within 0.1% deviation) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Initial screens should focus on:

- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at concentrations of 10–100 µg/mL .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HeLa) to establish IC values, with comparisons to positive controls like doxorubicin .

Advanced Research Questions

Q. How can metabolic stability and aldehyde oxidase (AO) susceptibility of this compound be evaluated?

- Methodological Answer :

- In Vitro Metabolism : Incubate with human liver S9 fractions or recombinant AO enzymes. Monitor degradation via LC-MS/MS over 60 minutes. AO-mediated oxidation is indicated by metabolite peaks with +16 Da (hydroxylation) or −14 Da (N-demethylation) .

- Computational Prediction : Use density functional theory (DFT) to calculate electron-deficient regions prone to AO attack, focusing on the thiadiazole and phenylamino moieties .

Q. What strategies resolve contradictory data in biological activity across studies (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Refinement : Test narrower concentration ranges (e.g., 0.1–50 µM) to differentiate therapeutic vs. toxic thresholds .

- Target-Specific Assays : Perform enzymatic inhibition assays (e.g., thymidylate synthase for antimicrobial activity, topoisomerase II for cytotoxicity) to isolate mechanisms .

- Structural Analog Comparison : Synthesize derivatives with substituent variations (e.g., replacing methyl with trifluoromethyl) to identify SAR trends .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., bacterial gyrase). Prioritize derivatives with lower binding energies (<−8 kcal/mol) .

- ADME Prediction : SwissADME or QikProp tools assess logP (optimal 2–4), aqueous solubility (>−4 LogS), and CYP450 interactions. Introduce polar groups (e.g., hydroxyl, carboxamide) to enhance solubility without compromising membrane permeability .

Q. What experimental designs validate the role of the thiophene-2-carboxamide moiety in target binding?

- Methodological Answer :

- Fragment Replacement : Synthesize analogs lacking the thiophene moiety and compare activity. A >50% drop in potency (e.g., IC shift from 1 µM to >10 µM) confirms its critical role .

- Crystallography : Co-crystallize the compound with its target protein (e.g., kinase domain) to visualize hydrogen bonds between the carboxamide and active-site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.